7-(4-bromophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHOXYPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings. This particular compound has a pyrrolo[2,3-d]pyrimidine core, which is known for its significant biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . The reaction conditions often require refluxing with bases such as sodium methoxide in butanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: The bromophenyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHOXYPHENYL)PIPERAZINE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[2,3-d]pyrimidine core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways . By inhibiting these kinases, the compound can interfere with the proliferation of cancer cells or the activity of pathogens.
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibition and potential anticancer properties.
Pyrimidino[4,5-d][1,3]oxazine: Used in various biological studies for its diverse biological activities. The uniqueness of 1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHOXYPHENYL)PIPERAZINE lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C29H26BrN5O |
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Molecular Weight |
540.5 g/mol |
IUPAC Name |
7-(4-bromophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C29H26BrN5O/c1-36-25-9-5-8-24(18-25)33-14-16-34(17-15-33)28-27-26(21-6-3-2-4-7-21)19-35(29(27)32-20-31-28)23-12-10-22(30)11-13-23/h2-13,18-20H,14-17H2,1H3 |
InChI Key |
DUGPHPIWTSIATA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)Br)C6=CC=CC=C6 |
Origin of Product |
United States |
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